(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
21-fluoro-11-hydroxypregn-4-ene-3,20-dione is a synthetic corticosteroid hormone with the molecular formula C21H29FO3 and a molecular weight of 348.462 g/mol . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .
Preparation Methods
The synthesis of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione involves multiple steps, typically starting from a suitable steroid precursor. The synthetic route often includes fluorination at the 21st position and hydroxylation at the 11th position. Reaction conditions may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylation reagents like osmium tetroxide (OsO4) or selenium dioxide (SeO2)
Chemical Reactions Analysis
21-fluoro-11-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include various hydroxylated, fluorinated, or oxidized derivatives of the original compound.
Scientific Research Applications
21-fluoro-11-hydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Employed in studies investigating the role of corticosteroids in cellular processes and signaling pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs for treating conditions like asthma, rheumatoid arthritis, and autoimmune diseases.
Mechanism of Action
The mechanism of action of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation .
Comparison with Similar Compounds
21-fluoro-11-hydroxypregn-4-ene-3,20-dione can be compared with other corticosteroids such as:
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties but lacks the fluorine atom at the 21st position.
Prednisolone: A synthetic corticosteroid with a hydroxyl group at the 11th position but differs in the absence of fluorine at the 21st position.
The uniqueness of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione lies in its specific structural modifications, which confer distinct pharmacological properties compared to other corticosteroids.
Properties
Molecular Formula |
C21H29FO3 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO3/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,24H,3-8,10-11H2,1-2H3 |
InChI Key |
UXQRVGWQURFJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CF)C)O |
Origin of Product |
United States |
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